molecular formula C11H13NO2 B14762568 N-isobutyrylbenzamide CAS No. 1738-54-1

N-isobutyrylbenzamide

Cat. No.: B14762568
CAS No.: 1738-54-1
M. Wt: 191.23 g/mol
InChI Key: XKRJZKAIEPCDHI-UHFFFAOYSA-N
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Description

N-isobutyrylbenzamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzamide, where the benzamide moiety is substituted with an isobutyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isobutyrylbenzamide can be synthesized through the reaction of benzamide with isobutyryl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the acylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acylation reactions using benzamide and isobutyryl chloride. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-isobutyrylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: Depending on the substituent, products can include brominated or nitrated derivatives of this compound.

Scientific Research Applications

N-isobutyrylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-isobutyrylbenzamide exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • N-acetylbenzamide
  • N-propionylbenzamide
  • N-butyrylbenzamide

Uniqueness

N-isobutyrylbenzamide is unique due to the presence of the isobutyryl group, which imparts distinct steric and electronic properties compared to other acyl-substituted benzamides. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

1738-54-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(2-methylpropanoyl)benzamide

InChI

InChI=1S/C11H13NO2/c1-8(2)10(13)12-11(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13,14)

InChI Key

XKRJZKAIEPCDHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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